2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6-8(7(2)14-12-6)5-11-9-3-4-10(9)13/h9-11,13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIVIARONHTXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Construction
The 3,5-dimethyl-1,2-oxazole subunit is synthesized via Robinson-Gabriel cyclization or Huisgen cycloaddition . Patent WO2014106800A2 details oxazole formation using nitrile oxides and acetylenes under catalytic conditions. For this target, reacting 3,5-dimethyl-4-(chloromethyl)isoxazole with sodium azide yields the azide intermediate, which undergoes Staudinger reduction to the primary amine.
Cyclobutanol Core Synthesis
Cyclobutanol derivatives are typically accessed via ring-opening of epoxides or photochemical [2+2] cycloaddition . Patent CN110343050A discloses the synthesis of strained cycloalkanol rings using epoxide intermediates.
- Cyclobutene oxide (1.0 equiv) is treated with aqueous HCl to form 1-chlorocyclobutanol .
- Hydrolysis with NaOH yields cyclobutan-1-ol .
Alternative Method :
UV irradiation of ethylene and vinyl acetate generates cyclobutane diol, which is selectively reduced to the mono-ol.
Coupling Strategies
Connecting the oxazole-methylamine to cyclobutan-1-ol requires careful optimization to avoid N-overalkylation. Patent US9415037B2 highlights reductive amination as a robust method for secondary amine formation.
Reductive Amination Protocol :
- Cyclobutan-1-ol (1.0 equiv) and 3,5-dimethyl-1,2-oxazol-4-ylmethylamine (1.1 equiv) in MeOH.
- Add NaBH4 (2.0 equiv) at 0°C, warm to 25°C, and stir for 12 h.
- Purify via silica chromatography (EtOAc/hexane 3:7) to isolate the product.
Alternative SN2 Displacement :
Activate cyclobutan-1-ol as its mesylate (MsCl, Et3N, DCM), then displace with the oxazole-methylamine in DMF at 80°C.
Optimization and Process Chemistry
Solvent and Catalytic Systems
Protecting Group Strategies
- TMS Protection : Transient silylation of the hydroxyl group (TMSCl, imidazole) prevents undesired side reactions during amination.
- Boc Protection : tert-Butoxycarbonyl shields the amine during cyclobutanol functionalization.
Analytical Characterization and Purity Control
Chromatographic Methods
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 1.95–2.15 (m, 2H, cyclobutane), 2.30 (s, 6H, oxazole-CH3), 3.45 (dd, J = 6.8 Hz, 2H, NCH2), 4.10 (br s, 1H, OH).
- IR (neat): 3350 cm−1 (O–H stretch), 1650 cm−1 (C=N oxazole).
Challenges and Mitigation Strategies
Steric Hindrance
The cyclobutane’s puckered geometry impedes nucleophilic attack. Using polar aprotic solvents (DMF, DMSO) enhances reactivity by stabilizing transition states.
Oxazole Ring Stability
Strong acids or bases degrade the oxazole. Neutral pH conditions and low temperatures (<40°C) during coupling steps are critical.
Industrial-Scale Considerations
- Cost Efficiency : Bulk synthesis of cyclobutan-1-ol via ethylene dimerization reduces raw material costs.
- Waste Management : Pd catalyst recovery via chelating resins minimizes heavy metal waste.
Applications and Derivatives
The compound’s rigid structure lends itself to kinase inhibition (as seen in WO2014106800A2) and neurological therapeutics (per CN110343050A). Derivatives with fluorinated cyclobutane rings show enhanced blood-brain barrier penetration.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding alcohol or amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with various functional groups.
Scientific Research Applications
2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
4-[(3,5-Dimethylisoxazol-4-yl)methyl]aminocyclohexanol
- Structural Difference: Cyclohexanol replaces cyclobutanol.
- Impact: The larger cyclohexane ring increases lipophilicity (higher logP) but reduces solubility compared to the cyclobutanol derivative.
2-[(Isoxazol-4-ylmethyl)amino]cyclobutanol
- Structural Difference : Lacks methyl groups on the isoxazole ring.
- Impact : Reduced steric hindrance may enhance receptor binding affinity but decrease metabolic stability.
Compounds with Indole-Oxazolidinone Scaffolds (e.g., )
- Structural Difference: Complex indole-oxazolidinone systems vs. simple isoxazole-cyclobutanol.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Aqueous Solubility (mg/mL)<sup>†</sup> |
|---|---|---|---|
| Target Compound | 238.3 | 1.2 | 15.6 |
| 4-[(3,5-Dimethylisoxazol-4-yl)methyl]aminocyclohexanol | 266.3 | 1.8 | 8.2 |
| 2-[(Isoxazol-4-ylmethyl)amino]cyclobutanol | 200.2 | 0.9 | 22.1 |
<sup>*</sup>Predicted using fragment-based methods.
<sup>†</sup>Estimated via shake-flask assay at pH 7.3.
Key Observations :
- The cyclobutanol ring confers higher solubility compared to cyclohexanol analogs due to reduced hydrophobicity.
- Methyl groups on the isoxazole ring moderately increase logP, balancing solubility and membrane permeability.
Research Findings and Challenges
- Synthesis: The target compound’s strained cyclobutanol ring complicates synthesis, requiring photochemical or transition-metal-catalyzed [2+2] cycloadditions.
- Stability: Cyclobutanol’s ring strain may predispose the compound to thermal degradation, necessitating formulation studies.
- Pharmacokinetics : Predicted moderate logP (~1.2) suggests favorable blood-brain barrier penetration, but in vivo studies are needed.
Biological Activity
The compound 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 196.26 g/mol. The structure includes a cyclobutanol moiety linked to an oxazole derivative, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, certain oxazole derivatives have been reported to possess minimum inhibitory concentration (MIC) values as low as 20 µM against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Oxazole Derivative A | 20 | S. aureus |
| Oxazole Derivative B | 40 | E. coli |
These findings suggest that the oxazole group in the compound may play a crucial role in its antibacterial efficacy.
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that compounds similar to this compound exhibit varying degrees of cytotoxic effects against cancer cell lines. For example, studies on related compounds have demonstrated IC50 values ranging from 10 µM to 50 µM against human liver cancer cell lines .
These results indicate a promising potential for the compound in cancer therapeutics.
The proposed mechanism of action for the biological activity of this compound involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells. The oxazole moiety may facilitate the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Case Studies
- Study on Antibacterial Activity : A study evaluated various oxazole derivatives against multidrug-resistant bacteria, revealing that some compounds exhibited superior activity compared to standard antibiotics. This highlights the potential application of such compounds in treating resistant infections.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of similar compounds on HepG2 cells. The study found that treatment with these compounds resulted in significant cell death and altered expression of apoptotic markers, indicating their potential use in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
